Lycorine hydrobromide
CAS No.: 52456-64-1
Cat. No.: VC0191765
Molecular Formula: C16H17NO4·BrH
Molecular Weight: 368.22
* For research use only. Not for human or veterinary use.

CAS No. | 52456-64-1 |
---|---|
Molecular Formula | C16H17NO4·BrH |
Molecular Weight | 368.22 |
Chemical Properties and Structure
Basic Chemical Information
Lycorine hydrobromide is characterized by specific chemical and physical properties that determine its behavior in biological systems and pharmaceutical formulations.
Property | Value |
---|---|
Chemical Name | Lycorine hydrobromide |
CAS Number | 52456-64-1 |
Molecular Formula | C16H17NO4·BrH |
Molecular Weight | 368.22 g/mol |
Physical Appearance | White to off-white crystalline powder |
Solubility | Improved solubility compared to lycorine base |
The molecular structure of lycorine hydrobromide features the pentacyclic framework characteristic of Amaryllidaceae alkaloids, with the addition of hydrobromide salt. The parent compound lycorine contains dioxole, hydroxyl, and tertiary amine functional groups that contribute to its biological activity.
Structural Characteristics
The structural backbone of lycorine hydrobromide consists of the 1H- dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine ring system with hydroxyl groups at positions 1 and 2 . The specific stereochemistry of the compound is (1S,2S,12bS,12cS), which is crucial for its biological activity. The hydrobromide salt is formed through protonation of the nitrogen atom in lycorine with hydrobromic acid.
The IUPAC name for the parent compound is (1S,2S,3a1S,12bS)-2,3a1,4,5,7,12b-hexahydro-1H- dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, with the hydrobromide salt designated by the addition of "hydrobromide" to this name .
Synthesis and Production
Lycorine hydrobromide is typically produced through the salt formation of naturally extracted lycorine. The process generally involves:
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Extraction of lycorine from plant sources such as Lycoris radiata or other Amaryllidaceae plants
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Purification of lycorine through chromatographic techniques
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Conversion to the hydrobromide salt by reaction with hydrobromic acid
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Crystallization and further purification of the salt form
Based on synthetic approaches used for similar compounds, selective modifications of lycorine can be performed, such as the selective deacetylation of hydroxyl groups followed by coupling with acyl chlorides to afford various derivatives . The C-2 hydroxyl group of lycorine is typically more reactive than the C-1 hydroxyl group, allowing for regioselective modifications.
Biological Activities
Anticancer Properties
Lycorine hydrobromide has demonstrated significant anticancer activities in various cancer cell lines. Research findings indicate that lycorine hydrochloride (a related salt form) selectively suppresses ovarian cancer Hey1B cell proliferation with an IC50 of 1.2 ± 0.1 µM . This effect is attributed to its ability to inhibit the expression of cyclin D3 and enhance the expression of the cell cycle inhibitor p21.
Additionally, lycorine hydrochloride has been reported to:
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Inhibit melanoma C8161 cell-dominant vasculogenic mimicry by reducing VE-cadherin gene expression
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Diminish cell surface exposure of the VE-cadherin protein in vitro
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Impede the expression of key angiogenic genes, such as VE-cadherin and vascular endothelial growth factor
In multiple myeloma cell line ARH-77, lycorine (the parent compound) has been shown to decrease proliferation through G1-phase cell cycle accumulation. The mechanism involves decreasing protein levels of cyclin D1 and cyclin-dependent kinase 4 while increasing the expression of the cyclin-dependent kinase inhibitor p21 .
Anti-senescence Effects
A significant biological activity of lycorine salts is their ability to suppress cellular senescence. Research has demonstrated that lycorine hydrochloride significantly suppresses stress-induced premature cellular senescence (SIPS) by approximately 2-fold, as determined by senescence-associated beta-galactosidase (SA-β-gal) staining and the expression of p16 and p21 markers .
Pretreatment of cells with lycorine hydrochloride significantly inhibited the expression of CXCL1 and IL1α, two factors of the senescence-associated secreted phenotype (SASP) in SIPS cells . This anti-senescence activity suggests potential applications in age-related diseases, including neurodegenerative conditions.
DNA Repair Mechanisms
Further research has revealed that lycorine hydrochloride promotes both the homologous recombination (HR) and nonhomologous end joining (NHEJ) pathways of DNA double-strand break (DSB) repair . Mechanistic studies suggest that lycorine hydrochloride treatment promotes the transcription of SIRT1 and SIRT6, critical longevity genes that positively regulate both HR and NHEJ repair pathways, thereby stimulating DSB repair and stabilizing genomes .
Inhibiting SIRT1 enzymatic activity has been shown to abrogate the protective effect of lycorine hydrochloride on delaying the onset of SIPS, repairing DSBs, and restoring genome integrity . This suggests that the SIRT1 pathway is crucial for the anti-senescence effects of lycorine compounds.
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination of Amaryllidaceae alkaloids, including lycorine and its derivatives. A validated HPLC method for the simultaneous quantitative analysis of lycorine and related compounds has been reported with the following validation parameters :
Validation Parameter | Lycorine Value |
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Regression equation | y=466834+149877x |
Correlation coefficient (γ) | 0.9997 |
Limit of Detection (LOD, S/N=3) | 0.4901 |
Limit of Quantification (LOQ, S/N=10) | 1.6337 |
The precision of this method was validated by intra-day and inter-day measurements, with determinations performed in triplicate for each concentration. The robustness test was performed by modifying temperature settings, with analyses at 20, 25, and 30°C for each standard in five different concentrations resulting in consistent findings .
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize lycorine and investigate its interactions with biological targets. The chemical shift assignment of lycorine at pH 7.5 and room temperature was obtained by combining 1D and 2D NMR spectra . These spectroscopic methods are crucial for structural determination and purity assessment of lycorine hydrobromide.
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